1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a synthetic compound with unique structural elements, including furan, phenyl, triazole, and piperidine moieties. Its diverse functional groups allow it to engage in various chemical reactions, making it valuable in multiple scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid generally involves a multi-step process. Here is a simplified route:
Formation of the Triazole Ring: : Condensation of a furan-2-yl hydrazine with a suitable aldehyde to form 5-(furan-2-yl)-4-phenyl-1,2,4-triazole.
Thioether Formation: : Sulfide linkage introduction by reacting the triazole compound with an acetyl chloride derivative in the presence of a base.
Piperidine Introduction: : Coupling the resulting thioether with a piperidine-4-carboxylic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
For large-scale production, the same synthetic strategy can be optimized for yield and cost-efficiency. This often involves:
Using catalytic amounts of reagents where possible.
Implementing continuous flow chemistry techniques to streamline production.
Purification via recrystallization or chromatographic methods to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions due to its diverse functional groups:
Oxidation: : The furan ring can be oxidized under mild conditions using reagents like mCPBA.
Reduction: : The phenyl ring can undergo reduction reactions using hydrogenation techniques.
Substitution: : The triazole ring can participate in nucleophilic substitutions under basic conditions.
Common Reagents and Conditions
Oxidation: : mCPBA, hydrogen peroxide.
Reduction: : H2 with Pd/C as a catalyst.
Substitution: : Strong nucleophiles such as NaNH2 or organolithium reagents.
Major Products
Oxidation: : Derivatives with hydroxylated furan or phenyl rings.
Reduction: : Fully hydrogenated phenyl or furan derivatives.
Substitution: : Various nucleophile-substituted triazole derivatives.
Scientific Research Applications
1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid has numerous applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor due to its unique structural motifs.
Medicine: : Explored for possible therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Industry: : Incorporated in the development of new materials with specific electronic properties.
Mechanism of Action
The precise mechanism of action of this compound can vary depending on its application:
Molecular Targets: : In biological systems, it may interact with specific enzymes or receptors.
Pathways Involved: : It could potentially influence pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-{[5-(thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
1-(2-{[5-(pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
Uniqueness
The furan ring in 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid imparts unique electronic properties compared to thiophene or pyridine analogs, potentially affecting its reactivity and interaction with biological targets. Its combination of diverse functional groups makes it a versatile compound in scientific research.
Hope this fits the bill! Let me know what you think.
Properties
IUPAC Name |
1-[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-17(23-10-8-14(9-11-23)19(26)27)13-29-20-22-21-18(16-7-4-12-28-16)24(20)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVTZHFXEOSACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.